molecular formula C9H18N2 B6233636 1-methyl-decahydro-1,7-naphthyridine, Mixture of diastereomers CAS No. 933687-79-7

1-methyl-decahydro-1,7-naphthyridine, Mixture of diastereomers

Cat. No.: B6233636
CAS No.: 933687-79-7
M. Wt: 154.3
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Description

1-methyl-decahydro-1,7-naphthyridine, mixture of diastereomers, is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-decahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup quinoline synthesis can be adapted to produce naphthyridine derivatives by using 3-aminopyridine as a starting material . The reaction typically involves heating the reactants in the presence of an oxidizing agent and an acid catalyst.

Industrial Production Methods

Industrial production of 1-methyl-decahydro-1,7-naphthyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

1-methyl-decahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce fully saturated naphthyridine derivatives.

Scientific Research Applications

1-methyl-decahydro-1,7-naphthyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-decahydro-1,7-naphthyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,5-naphthyridine: Another member of the naphthyridine family with different substitution patterns and biological activities.

    1,6-naphthyridine: Known for its anticancer properties and other pharmacological activities.

    1,8-naphthyridine:

Uniqueness

1-methyl-decahydro-1,7-naphthyridine is unique due to its specific structural features and the presence of multiple diastereomers. This structural diversity can lead to distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

933687-79-7

Molecular Formula

C9H18N2

Molecular Weight

154.3

Purity

95

Origin of Product

United States

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